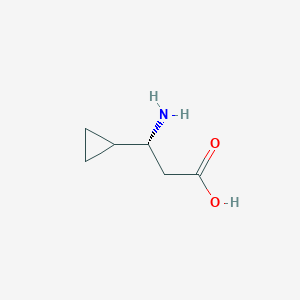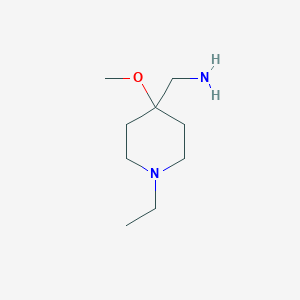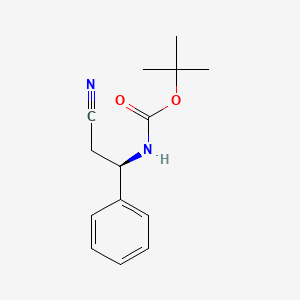![molecular formula C8H13NO2 B13075069 3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13075069.png)
3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)bicyclo[310]hexane-6-carboxylicacid is a bicyclic compound characterized by a unique structure that includes a bicyclo[310]hexane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylicacid can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives . Another method involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which provides the formation of both rings simultaneously in a single reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. For example, the gram-scale cyclopropanation of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylicacid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules.
Biology: The compound is used in the design of biologically active molecules, including enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylicacid exerts its effects involves interactions with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure and is often used in drug design.
Bicyclo[3.1.0]hexane: Another structurally related compound used in the synthesis of bioactive molecules.
Uniqueness
3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylicacid is unique due to its specific functional groups, which provide distinct reactivity and potential for diverse applications. Its aminomethyl and carboxylic acid groups allow for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
3-(aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-3-4-1-5-6(2-4)7(5)8(10)11/h4-7H,1-3,9H2,(H,10,11) |
Clave InChI |
XYPJBRPICZDDNO-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2C1C2C(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6-Dimethyl-1-azaspiro[3.5]nonane](/img/structure/B13074990.png)



![2-[4-(3-aminophenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B13075002.png)

![tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13075028.png)
![2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol](/img/structure/B13075029.png)

![3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13075040.png)
![2-[(4-Aminopyridin-3-yl)oxy]ethan-1-ol](/img/structure/B13075042.png)


